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Introduction

Silicon nitride (SiNx) films are critical materials in a variety of high-technology applications,
including semiconductor devices, microelectromechanical systems (MEMS), and as
encapsulation layers for sensitive electronics. The deposition of high-quality silicon nitride films
at low temperatures is particularly crucial for applications involving thermally sensitive
substrates. This application note details a low-pressure chemical vapor deposition (LPCVD)
process for silicon nitride films utilizing diiodosilane (SilzHz) and ammonia (NHs) as
precursors. This iodine-based precursor system offers a promising alternative to traditional
chlorine-based precursors, potentially enabling lower deposition temperatures and reducing
halogen contamination in the deposited films.

Deposition Process Overview

The deposition of silicon nitride from diiodosilane and ammonia proceeds via a chemical
vapor deposition process where the gaseous precursors react on a heated substrate surface to
form a solid thin film. The overall simplified chemical reaction can be represented as:

3Sil2H2(g) + 4NHs(g) — SisNa(s) + 6Hz(g) + 6HI(Q)

This process can be carried out in a conventional horizontal or vertical tube furnace capable of
low-pressure operation.
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Experimental Protocols
Precursor Handling and Safety

Diiodosilane (Silz2H2):

» Diiodosilane is a liquid at room temperature and should be handled in a well-ventilated
fume hood.

It is sensitive to moisture and air; therefore, it should be stored under an inert atmosphere
(e.g., argon or nitrogen).

e The vapor pressure of diiodosilane is temperature-dependent and controlling the bubbler
temperature is critical for consistent precursor delivery.

Ammonia (NHs):
e Ammonia is a corrosive and toxic gas.
» Use appropriate gas handling equipment, including stainless steel tubing and regulators.

e Atoxic gas monitoring system is highly recommended.

Low-Pressure Chemical Vapor Deposition (LPCVD)
Protocol

This protocol is a general guideline for the deposition of silicon nitride films using diiodosilane
and ammonia in a horizontal tube LPCVD furnace. The optimal parameters may vary
depending on the specific reactor geometry and desired film properties.

Equipment:

Horizontal LPCVD tube furnace with a three-zone heater

Vacuum pump system capable of reaching pressures in the mTorr range

Mass flow controllers (MFCs) for ammonia and a carrier gas (e.g., N2)

Diiodosilane precursor bubbler with temperature control
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e Substrate loading system (e.g., quartz boat)
Procedure:
o Substrate Preparation:

o Clean silicon wafers (or other substrates) using a standard cleaning procedure (e.g., RCA
clean) to remove organic and metallic contaminants.

o Afinal dip in dilute hydrofluoric acid (HF) is recommended to remove the native oxide layer
and create a hydrogen-terminated surface, which can promote uniform film nucleation.

o Load the cleaned and dried substrates into the quartz boat and place it in the center of the
furnace tube.

o System Pump-Down and Leak Check:

o Close the furnace tube and pump the system down to its base pressure (typically < 10
mTorr).

o Perform a leak check to ensure the integrity of the system.
o Temperature Ramping:

o Ramp the furnace temperature to the desired deposition temperature under a slow flow of
nitrogen. A general temperature range for this process is 400°C to 600°C.

e Process Gas Stabilization:

o Once the temperature is stable, set the desired process pressure using a throttle valve. A
typical pressure range for LPCVD is 100 mTorr to 1 Torr.

o Introduce the ammonia gas through its MFC at the desired flow rate.

o Flow a carrier gas (e.g., N2) through the diiodosilane bubbler. The bubbler temperature
should be controlled to achieve the desired SilH2 vapor pressure.

o Deposition:
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o Once the gas flows and pressure are stable, introduce the diiodosilane vapor into the
furnace to initiate the deposition process.

o The deposition time will depend on the desired film thickness and the deposition rate.
e Process Termination and Cool-Down:
o After the desired deposition time, stop the flow of diiodosilane.

o Continue flowing ammonia for a short period to ensure the reaction is complete and to
passivate the surface.

o Turn off the ammonia flow and purge the system with nitrogen.

o Turn off the furnace heaters and allow the system to cool down to below 100°C under a
nitrogen atmosphere before unloading the substrates.

Data Presentation

The following tables summarize the expected process parameters and resulting film properties
for the LPCVD of silicon nitride using diiodosilane and ammonia. These values are based on
typical low-temperature CVD processes and should be used as a starting point for process
optimization.

Table 1: LPCVD Process Parameters

Parameter Range Typical Value
Deposition Temperature 400 - 600 °C 550 °C
Process Pressure 100 mTorr - 1 Torr 500 mTorr
SilH2 Bubbler Temperature 20-50°C 30°C

SilzH2 Carrier Gas (N2) Flow

Rate 10 - 50 sccm 25 sccm

NHs Flow Rate 50 - 200 sccm 100 sccm
NHs:Sil2H2 Flow Ratio 2:1-101 4:1
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Table 2: Expected Silicon Nitride Film Properties

Property Expected Value
Deposition Rate 5-20 A/min
Refractive Index (@ 633 nm) 19-21

Wet Etch Rate (10:1 BOE) 10 - 50 A/min
Si/N Ratio 0.7-0.8
Hydrogen Content <15 at.%

Step Coverage > 90%

Visualizations

Chemical Vapor Deposition Workflow
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Caption: Workflow for LPCVD of silicon nitride films.
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 To cite this document: BenchChem. [Application Note: Deposition of Silicon Nitride Films
Using Diiodosilane and Ammonia]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1630498#deposition-of-silicon-nitride-films-using-
diiodosilane-and-ammonia]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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